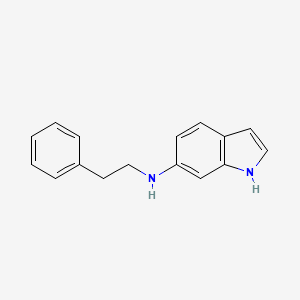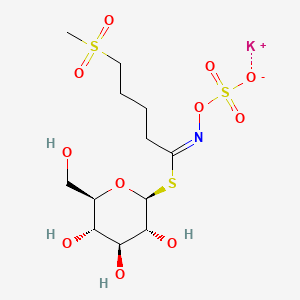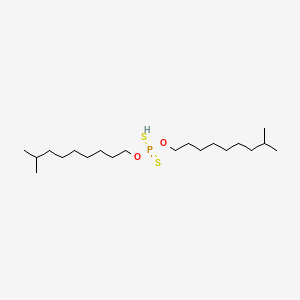
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone is a synthetic organic compound with the molecular formula C36H36Br2N2O2 and a molecular weight of 688.4912 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone typically involves the bromination of 1,4-diaminoanthraquinone followed by alkylation with butyl groups. The reaction conditions often require the use of bromine as the brominating agent and a suitable solvent such as acetic acid . The reaction is carried out under controlled temperatures to ensure the selective bromination and alkylation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone.
1,4-Bis(2-chloro-4-butyl-o-toluidino)anthraquinone: Similar in structure but with chlorine atoms instead of bromine.
1,4-Bis(2-bromo-4-ethyl-o-toluidino)anthraquinone: Similar but with ethyl groups instead of butyl groups.
Uniqueness
This compound is unique due to its specific bromine and butyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its solubility, stability, and reactivity, making it particularly valuable in industrial and research applications .
Eigenschaften
CAS-Nummer |
28198-04-1 |
|---|---|
Molekularformel |
C36H36Br2N2O2 |
Molekulargewicht |
688.5 g/mol |
IUPAC-Name |
1,4-bis(2-bromo-4-butyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H36Br2N2O2/c1-5-7-11-23-17-21(3)33(27(37)19-23)39-29-15-16-30(40-34-22(4)18-24(12-8-6-2)20-28(34)38)32-31(29)35(41)25-13-9-10-14-26(25)36(32)42/h9-10,13-20,39-40H,5-8,11-12H2,1-4H3 |
InChI-Schlüssel |
LKKDBUMXNDIRMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CCCC)Br)C(=O)C5=CC=CC=C5C3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)




![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)






